molecular formula C10H9NO2 B14677497 1-(Hydroxyamino)naphthalen-2-ol CAS No. 32352-28-6

1-(Hydroxyamino)naphthalen-2-ol

Katalognummer: B14677497
CAS-Nummer: 32352-28-6
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: GOYWAUJIURPMHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hydroxyamino)naphthalen-2-ol is an organic compound that features both a hydroxyamino group and a naphthalen-2-ol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)naphthalen-2-ol can be synthesized through various methods. One common approach involves the reaction of naphthalen-2-ol with hydroxylamine under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the hydroxyamino group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Hydroxyamino)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Hydroxyamino)naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(Hydroxyamino)naphthalen-2-ol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-(Hydroxyamino)naphthalen-2-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Naphthalen-2-ol, 1-amino-naphthalen-2-ol, and 1-hydroxy-naphthalen-2-ol.

By understanding the properties, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

32352-28-6

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

1-(hydroxyamino)naphthalen-2-ol

InChI

InChI=1S/C10H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,11-13H

InChI-Schlüssel

GOYWAUJIURPMHF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2NO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.